2-(8-Methylimidazo[1,2-a]pyridin-3-yl)aceticacidhemihydrochloride
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Overview
Description
(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride, AldrichCPR, is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring system substituted with a methyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process
Chemical Reactions Analysis
Types of Reactions
(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, some imidazo[1,2-a]pyridine derivatives act by blocking γ-aminobutyric acid receptors, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, it shares the imidazo[1,2-a]pyridine core structure.
Alpidem: Another therapeutic agent with a similar structure used for its anxiolytic properties.
Uniqueness
(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21ClN4O4 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/2C10H10N2O2.ClH/c2*1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h2*2-4,6H,5H2,1H3,(H,13,14);1H |
InChI Key |
QWFBFPVSJASNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)O.CC1=CC=CN2C1=NC=C2CC(=O)O.Cl |
Origin of Product |
United States |
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